molecular formula C21H32O3 B057455 Androstenediol 3-acetate CAS No. 1639-43-6

Androstenediol 3-acetate

Cat. No. B057455
CAS RN: 1639-43-6
M. Wt: 332.5 g/mol
InChI Key: OQHMNEGOKQMOFM-BPSSIEEOSA-N
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Description

Synthesis Analysis

The synthesis of androstenediol derivatives, including Androstenediol 3-acetate, often involves the selective acetylation of hydroxyl groups and can be achieved through various chemical processes. For example, androstenedione derivatives have been synthesized as inhibitors of estrogen biosynthesis, with 4-hydroxy analogues showing significant potency (Marsh et al., 1985). Similarly, the synthesis from 3β-hydroxy-5-androsten-17-one through steps including catalytic hydrogenation and Mitsunobu reaction highlights the complexity and specificity of these processes (Newaz & Tcholakian, 1984).

Molecular Structure Analysis

Crystal structure analysis of steroid derivatives like 3β-acetoxy-17α-iodo-Δ5-androstene provides insights into the molecular arrangement and bond interactions within these compounds (Mez & Rihs, 1972). These analyses are crucial for understanding the molecular basis of their biological activity and chemical behavior.

Chemical Reactions and Properties

Androstenediol derivatives undergo various chemical reactions, including isomerization catalyzed by acetate ions, demonstrating the influence of catalysts on steroid transformations (Houck & Pollack, 2003). Such reactions are pivotal in studying the mechanisms of steroid isomerases and the synthesis of specific steroid derivatives.

Physical Properties Analysis

The physical properties, such as solubility and crystallinity, of steroid derivatives are influenced by their molecular structure and functional groups. The synthesis and crystallographic analysis of compounds like 3β-acetoxy-5α-bromo-6β-hydroxyandrostan-17-one reveal how modifications in the steroid nucleus affect these properties (Zhang et al., 2010).

Chemical Properties Analysis

Steroid derivatives exhibit a wide range of chemical properties depending on their functional groups and structural modifications. The biotransformation of sterols to androstenedione and further chemical modifications highlight the versatility and reactivity of these compounds (Malaviya & Gomes, 2008).

Scientific Research Applications

  • Testicular Steroid Secretion : Androstenediol sulfate, related to Androstenediol 3-acetate, has been identified as a major secretory product of the boar testis, suggesting its role in testicular steroid secretion (Raeside & Howells, 1971).

  • Immune System Regulation : Androstenediol has been found to protect male mice from lethal influenza virus infection, indicating its potential for immune system regulation (Padgett, Loria, & Sheridan, 1997).

  • Pregnancy and Immune Response : During and after pregnancy, changes in Androstenediol levels might affect the maternal immune system, suggesting a link between Androstenediol and immune response during these periods (Tagawa et al., 2004).

  • Radiation Protection and Immune Restoration : Androstenediol has been shown to upregulate host immunity, leading to increased resistance against infections and providing protection against lethal radiation. It also aids in the restoration of immunity after radiation injury (Loria et al., 2000).

  • Radiation-Induced Myelosuppression : Androstenediol significantly improves survival and mitigates radiation-induced myelosuppression in rhesus monkeys, indicating its potential in treating acute hematopoietic radiation syndrome (Stickney et al., 2007).

  • Cardiac Function Post-Trauma : Androstenediol improves cardiac function following trauma-hemorrhage, potentially mediated via activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ) (Shimizu et al., 2006).

  • Radiation Injury Prevention : Androstenediol has been found to prevent radiation injury in mice by promoting NF-κB signaling and inhibiting inflammasome activation (Wu et al., 2019).

  • Sexual Behavior in Animals : Testosterone, androstenediol, and androstenedione, which are related to Androstenediol 3-acetate, have been shown to initiate sexual behavior in inexperienced castrated male rats (Moralí et al., 1974).

Future Directions

The recent excitement on local extra-glandular steroidogenesis in regulating inflammation and immunity is revitalizing the topic with a new perspective . Therefore, the role of steroidogenesis in regulating inflammation and immunity, unresolved questions, and how this area can bring another golden age of steroid hormone research with the development of new tools and technologies and advancement of the scientific methods are being reviewed .

properties

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHMNEGOKQMOFM-BPSSIEEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201043156
Record name Androstenediol 3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Androstenediol 3-acetate

CAS RN

1639-43-6
Record name 3β-Acetoxyandrost-5-en-17β-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1639-43-6
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Record name Androstenediol 3-acetate
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Record name Androstenediol 3-acetate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83276
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Record name Androstenediol 3-acetate
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Record name 17β-hydroxyandrost-5-ene-3β-yl acetate
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Record name ANDROSTENEDIOL 3-ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
G Papineau-Couture, GA Grant… - Canadian Journal of …, 1949 - cdnsciencepub.com
… crude product obtained by evaporation of the ether extract was benzoylated to pyridine at room temperature and after one recrystallization an 80/e yield of A5-androstenediol-3-acetate-…
Number of citations: 7 cdnsciencepub.com
JC Hervé, F Pluciennik, F Verrecchia, B Bastide… - The Journal of …, 1996 - Springer
17β-estradiol propionate was found to reduce the gap junctional communication in a concentration range similar to that of testosterone propionate, in primary cultures of rat Sertoli cells …
Number of citations: 39 link.springer.com
AL Wilds, C Djerassi - Journal of the American Chemical Society, 1946 - ACS Publications
HO'VII yields were reported. Repetition of these reac-tions gave products having melting points at variance with those reported by Inhoffen; the dibromo derivative obtained initially …
Number of citations: 26 pubs.acs.org
ES Wallis, E Fernholz - Journal of the American Chemical Society, 1937 - ACS Publications
… obtained with a crude preparation of androstenediol-3 - acetate, which according to the mode of its preparation should have contained some of the 17-cfs-epimer. The melting point of …
Number of citations: 4 pubs.acs.org
MP Finkel - 1952 - ACS Publications
… Also, one finds ketonitrile (page 597) instead of keto nitrile; or on page 693, arylvinyl ketones instead of aryl vinyl ketones; or page 600, androstenediol-3-acetate-17-benzoate instead of …
Number of citations: 2 pubs.acs.org
O Wintersteiner - Journal of the American Chemical Society, 1937 - ACS Publications
… obtained with a crude preparation of androstenediol-3 - acetate, which according to the mode of its preparation should have contained some of the 17-cfs-epimer. The melting point of …
Number of citations: 18 pubs.acs.org
CD Banner, JJ Rafter, JÅ Gustafsson - Hormonal Carcinogenesis II …, 1996 - Springer
Chemical carcinogenesis often involves metabolic activation of precursor compounds to reactive species which may initiate the carcinogenic process by interacting with the genetic …
Number of citations: 0 link.springer.com
GWA Milne - 2017 - books.google.com
This title was first published in 2000: Treatment of endocrine disorders is an important branch of medicine and many drugs have been developed for use in this area. Endocrine …
Number of citations: 3 books.google.com
FC Koch - Physiological Reviews, 1937 - journals.physiology.org
The general effects of castration, in addition to the loss of spermatogenesis, have been known since our earliest historical records. It is not the purpose of this paper to review the earlier …
Number of citations: 108 journals.physiology.org
RC Young, JL Hastings - Journal of the American Chemical …, 1937 - ACS Publications
… obtained with a crude preparation of androstenediol-3 - acetate, which according to the mode of its preparation should have contained some of the 17-cfs-epimer. The melting point of …
Number of citations: 13 pubs.acs.org

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